molecular formula C42H61N5O8 B2647223 PROTAC ERα 降解剂-2 CAS No. 1351169-29-3

PROTAC ERα 降解剂-2

货号 B2647223
CAS 编号: 1351169-29-3
分子量: 763.977
InChI 键: MMDOSMHAAYKBET-UTCZBAMKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PROTAC ERalpha Degrader-2 is a degrader of the estrogen receptor alpha (ERα). It consists of a ligand binding group, a linker, and an ERα binding group . It has been shown to cause maximal ERα degradation at a concentration of 30 μM in human mammary tumor MCF7 cells .


Synthesis Analysis

The synthesis of PROTACs involves a modular process utilizing three components: an E3 ligase ligand, a linker, and a protein of interest (POI) ligand . The majority of PROTACs harness the E3 ligases von Hippel-Lindau (VHL) and cereblon (CRBN) within the CRL2 and CRL4 E3 complexes, respectively . The linker is typically coupled to the POI or E

科学研究应用

PROTAC (proteolysis-targeting chimeras) is a cutting-edge technology that selectively degrades target proteins using the ubiquitin-proteasome system (UPS) within cells . The structure of a PROTAC consists of three essential components:

Unlike traditional drugs, PROTACs don’t need to directly interact with the active site. Instead, they induce target protein degradation, even for previously “undruggable” targets . Now, let’s explore the specific applications of PROTAC ERalpha Degrader-2:

Applications of PROTAC ERalpha Degrader-2

a. Breast Cancer Therapy: PROTAC ERalpha Degrader-2 shows promise in breast cancer treatment. By selectively degrading estrogen receptor alpha (ERα), it disrupts cancer cell growth and survival pathways . ERα plays a crucial role in hormone-dependent breast cancers, making this application particularly relevant.

b. Neurodegenerative Diseases: Emerging research suggests that PROTACs could be valuable in neurodegenerative diseases. By targeting disease-associated proteins (e.g., tau, α-synuclein), PROTACs may enhance protein clearance and mitigate pathological aggregation .

c. Inflammatory Disorders: PROTACs hold potential for inflammatory conditions. By degrading specific inflammatory mediators or signaling proteins, they could modulate immune responses and reduce inflammation .

d. Targeted Protein Degradation Studies: Researchers use PROTAC ERalpha Degrader-2 as a tool to study protein degradation pathways. Investigating its effects on various cellular proteins provides insights into the UPS and E3 ligase functions .

e. Drug Development: PROTAC technology revolutionizes drug development. Researchers design PROTACs to target disease-specific proteins, expanding the druggable target space. PROTAC ERalpha Degrader-2 exemplifies this potential .

f. Beyond ERα: Expanding Applications: While ERα remains a primary target, PROTAC ERalpha Degrader-2’s versatility extends to other proteins. Researchers explore its efficacy against additional targets, broadening its therapeutic applications .

Challenges and Future Prospects

Despite promising advances, challenges persist, including optimizing linker design, enhancing permeability, and understanding protein dynamics . Future research will refine PROTACs, making them even more effective tools for precision medicine.

Xiao, M., Zhao, J., Wang, Q., Liu, J., & Ma, L. (2022). Recent Advances of Degradation Technologies Based on PROTAC Mechanism. Biomolecules, 12(9), 1257. Read more Pharmaceuticals. (2024). From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation. Read more

属性

IUPAC Name

(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(E)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H61N5O8/c1-27(2)23-36(46-41(52)39(50)35(43)24-28-7-5-4-6-8-28)40(51)45-18-20-54-22-21-53-19-17-44-38(49)26-55-47-37-14-13-34-33-11-9-29-25-30(48)10-12-31(29)32(33)15-16-42(34,37)3/h4-8,10,12,25,27,32-36,39,48,50H,9,11,13-24,26,43H2,1-3H3,(H,44,49)(H,45,51)(H,46,52)/b47-37+/t32-,33-,34+,35-,36+,39+,42+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDOSMHAAYKBET-UTCZBAMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCCOCCOCCNC(=O)CON=C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)NC(=O)C(C(CC5=CC=CC=C5)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCOCCOCCNC(=O)CO/N=C/1\CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)NC(=O)[C@H]([C@@H](CC5=CC=CC=C5)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H61N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PROTAC ERalpha Degrader-2

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。